molecular formula C15H20N2O3 B5438731 2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-N-phenylacetamide

2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-N-phenylacetamide

Cat. No. B5438731
M. Wt: 276.33 g/mol
InChI Key: MGLRENGLZRYILN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is part of a broader family of azaspiro compounds, which are characterized by their spirocyclic structures incorporating nitrogen atoms. These compounds are of significant interest due to their potential pharmacological properties and their role in various chemical reactions.

Synthesis Analysis

The synthesis of azaspiro compounds often involves intermolecular reactions and the use of specific reagents to achieve the desired spirocyclic framework. Amirani Poor et al. (2018) detailed an intermolecular Ugi reaction involving gabapentin (a related compound) under mild conditions, producing novel azaspiro compounds with good to excellent yields (Amirani Poor et al., 2018). This method exemplifies the synthetic approach to azaspiro derivatives, highlighting the potential versatility and efficiency of generating these compounds.

Molecular Structure Analysis

The molecular structure of azaspiro compounds, including those similar to 2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-N-phenylacetamide, is characterized by their unique spiro framework. This structure significantly influences their chemical properties and reactivity. Studies like the one conducted by Konovalova et al. (2014), which utilized X-ray analysis, provide detailed insights into the crystal and molecular structure of related azaspiro compounds, demonstrating the significance of molecular structure analysis in understanding these chemicals (Konovalova et al., 2014).

Chemical Reactions and Properties

Azaspiro compounds participate in various chemical reactions, including acylation and cyclization. The reactivity of these compounds can be influenced by the presence of functional groups and the specific structural configuration of the spiro framework. For example, the study on the acylation of the enamino tautomer of 2-azaspiro[4.5]deca-1,6,9-trien-8-ones by Konovalova et al. (2014) demonstrates the specific chemical reactivity associated with azaspiro compounds (Konovalova et al., 2014).

properties

IUPAC Name

2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3/c18-14(16-13-4-2-1-3-5-13)12-17-8-6-15(7-9-17)19-10-11-20-15/h1-5H,6-12H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGLRENGLZRYILN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCO2)CC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.